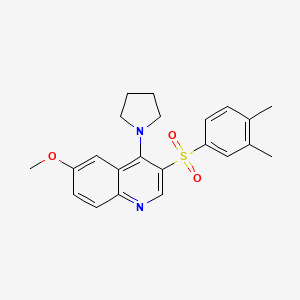

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline” is a complex organic molecule that contains several functional groups . It includes a quinoline ring, which is a heterocyclic aromatic organic compound with the formula C9H7N. It also contains a pyrrolidine ring, which is a cyclic secondary amine . Additionally, it has a methoxy group (-OCH3) and a benzenesulfonyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The quinoline and pyrrolidine rings would contribute to the rigidity of the molecule, while the methoxy and benzenesulfonyl groups could potentially influence its reactivity .Chemical Reactions Analysis

Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar sulfonyl and methoxy groups could influence its solubility, while the aromatic rings could contribute to its stability .科学的研究の応用

Synthesis and Biological Activity

Development of 5-lipoxygenase-activating protein inhibitors : A potent and selective inhibitor, designed to afford compounds with superior in vitro and in vivo inhibition of leukotriene synthesis, demonstrated excellent pharmacokinetics and safety in rats and dogs. This compound was selected for clinical development after showing efficacy in a murine model of allergen-induced asthma (Hutchinson et al., 2009).

Anti-plasmodial and Antifungal Activity : Functionalized aminoquinolines, including derivatives of pyrrolidin-1-yl quinolines, showed moderate potency against a chloroquine-sensitive strain of Plasmodium falciparum, with some compounds also active against a chloroquine-resistant strain. Additionally, certain compounds demonstrated promising antifungal activities (Vandekerckhove et al., 2015).

Chemical Properties and Reactions

Synthesis of Pyrrolo- and Indolo[1,2-a]quinoxalines : An eco-friendly Pictet–Spengler approach has been developed for synthesizing biologically important pyrrolo- and indolo[1,2-a]quinoxalines, demonstrating this methodology's applicability for generating diverse quinoxaline derivatives under mild reaction conditions (Preetam & Nath, 2015).

Electron Transport Materials for Organic Electronics : Quinoxaline-containing compounds have been synthesized and evaluated as electronic transporting materials, showing favorable electron affinity and good thermostability. These compounds have been used in blue phosphorescent organic light-emitting diodes (PhOLEDs), achieving high efficiency and low efficiency roll-offs at high luminance (Yin et al., 2016).

Antioxidant Properties

- Chain-Breaking Antioxidants : A series of 6-substituted-2,4-dimethyl-3-pyridinols with significant antioxidant properties was synthesized. These compounds are among the most effective phenolic chain-breaking antioxidants reported, highlighting their potential in mitigating oxidative stress (Wijtmans et al., 2004).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-15-6-8-18(12-16(15)2)28(25,26)21-14-23-20-9-7-17(27-3)13-19(20)22(21)24-10-4-5-11-24/h6-9,12-14H,4-5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXYDUUTJNYIFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate](/img/structure/B2876158.png)

![1-(4-{4-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B2876160.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2876161.png)

![1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2876165.png)

![2-(4-ethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2876167.png)

![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2876169.png)

![7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2876172.png)

![5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2876176.png)

![3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2876177.png)